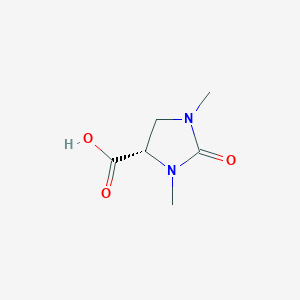

(S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid

Descripción general

Descripción

(S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid is a chiral compound with a unique structure that includes an imidazolidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of N-methylglycine with formaldehyde and a suitable catalyst to form the imidazolidine ring. The reaction conditions often require precise temperature control and pH adjustments to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. These reactors allow for the precise control of reaction parameters, ensuring high yield and purity of the final product. The use of continuous flow chemistry can also enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Functional Group Transformations

The carboxylic acid moiety participates in classical derivatization reactions:

-

Amide Formation : Reacting with amines (e.g., bis(4-chlorophenyl)methylamine) in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) yields pharmacologically relevant amides. This is critical for Nav1.8 inhibitors .

-

Esterification : Treatment with alcohols under acidic conditions (e.g., HCl/MeOH) generates methyl or ethyl esters, useful for further synthetic modifications .

Example Reaction :

Catalytic Modifications and Ring Functionalization

-

Cyanation : Using trimethylsilyl cyanide (TMSCN) and trimethylsilyl triflate (TMSOTf) as a Lewis acid catalyst introduces a nitrile group at the C4 position. This reaction proceeds via activation of the carbonyl group, enabling nucleophilic attack .

-

Isomerization : Base-catalyzed isomerization (e.g., using 1,8-diazabicycloundec-7-ene, DBU) converts trans-intermediates to cis-products, stabilizing thermodynamically favored configurations .

Table 2: Catalytic Reactions

| Reaction | Catalyst | Conditions | Outcome | Source |

|---|---|---|---|---|

| Cyanation | TMSOTf (1 mol%) | RT, 12 h | Nitrile product (85% yield) | |

| Isomerization | DBU (10 mol%) | CHCl₃, 2 h | cis-Product (90% conversion) |

Stability and Degradation Pathways

-

Thermal Decomposition : At temperatures >150°C, decarboxylation occurs, yielding 1,3-dimethyl-2-oxoimidazolidine as a primary degradation product.

-

Hydrolytic Sensitivity : The oxoimidazolidine ring is stable under acidic conditions but undergoes hydrolysis in basic media (pH >10), forming open-chain urea derivatives .

Aplicaciones Científicas De Investigación

(S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The imidazolidine ring structure allows it to bind to enzymes and proteins, potentially inhibiting their activity. This binding can affect various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Similar Compounds

1,3-dimethyl-2-imidazolidinone: Similar structure but lacks the carboxylic acid group.

2-oxo-1,3-diazolidine-4-carboxylic acid: Similar ring structure with different substituents.

Uniqueness

(S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Actividad Biológica

(S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid, a derivative of imidazolidine, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting its pharmacological potential.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C6H10N2O3

- Molecular Weight : 158.16 g/mol

- Functional Groups : Contains an imidazolidine ring, a carboxylic acid group, and a ketone functionality.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its anticancer properties and antiviral potential. Below are key findings from various studies:

Anticancer Activity

- Cytotoxicity Assays :

- Mechanism of Action :

Antiviral Activity

Recent investigations have highlighted the potential of this compound as an inhibitor of viral proteases. For example:

- Dengue Virus Protease Inhibition : Compounds derived from this scaffold have been evaluated for their ability to inhibit the dengue virus protease, demonstrating antiviral activity in cell culture assays .

Table 1: Cytotoxicity Profiles of Related Compounds

| Compound Name | IC50 (µM) | Cell Line | Selectivity Index |

|---|---|---|---|

| This compound | 15 | B16-F0 (Melanoma) | 3.06 |

| Derivative A | 10 | LM3 (Mammary Adenocarcinoma) | 4.13 |

| Derivative B | 20 | NMuMG (Normal) | - |

Note: IC50 values indicate the concentration required to inhibit 50% of cell viability.

Case Study 1: Antitumor Activity

A study conducted by researchers at the Universidad Nacional de Rosario evaluated a series of oxadiazole derivatives linked to this compound. The results indicated that these compounds exhibited enhanced antiproliferative activity against melanoma and adenocarcinoma cell lines compared to standard chemotherapeutics .

Case Study 2: Antiviral Potential

In another study focusing on antiviral activity, derivatives of this compound were synthesized and tested against the dengue virus. The results showed promising inhibition rates, suggesting that further development could lead to effective antiviral agents .

Propiedades

IUPAC Name |

(4S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c1-7-3-4(5(9)10)8(2)6(7)11/h4H,3H2,1-2H3,(H,9,10)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWEBUHYSGAZECX-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(N(C1=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H](N(C1=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.